molecular formula C11H10Br2O4 B13861249 Dimethyl 2-bromo-5-(bromomethyl)benzene-1,3-dicarboxylate

Dimethyl 2-bromo-5-(bromomethyl)benzene-1,3-dicarboxylate

Cat. No.: B13861249
M. Wt: 366.00 g/mol
InChI Key: XFSDKSQOMRZGEI-UHFFFAOYSA-N
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Description

Dimethyl 2-bromo-5-(bromomethyl)benzene-1,3-dicarboxylate is an organic compound with the molecular formula C11H11BrO4. It is a derivative of benzene, characterized by the presence of two bromine atoms and two ester groups. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-bromo-5-(bromomethyl)benzene-1,3-dicarboxylate can be synthesized through the bromination of dimethyl 5-methylisophthalate. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a solvent like acetic acid. The reaction conditions include maintaining a temperature range of 0-5°C to control the rate of bromination and prevent over-bromination .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale bromination processes. The reaction is carried out in reactors equipped with temperature control systems to ensure consistent product quality. The use of inert gas atmospheres, such as nitrogen or argon, helps to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-bromo-5-(bromomethyl)benzene-1,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Products include substituted benzene derivatives with functional groups like hydroxyl or amino groups.

    Oxidation: Products include carboxylic acids.

    Reduction: Products include alcohols.

Scientific Research Applications

Dimethyl 2-bromo-5-(bromomethyl)benzene-1,3-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 2-bromo-5-(bromomethyl)benzene-1,3-dicarboxylate involves its reactivity towards nucleophiles and electrophilesThe ester groups can undergo hydrolysis or reduction, leading to the formation of carboxylic acids or alcohols, respectively .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 5-bromomethylisophthalate
  • Dimethyl 2,5-dibromoisophthalate
  • Dimethyl 2-bromo-5-methylisophthalate

Uniqueness

Dimethyl 2-bromo-5-(bromomethyl)benzene-1,3-dicarboxylate is unique due to the presence of both bromine atoms and ester groups, which provide versatility in chemical reactions. Its structure allows for multiple functionalization possibilities, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C11H10Br2O4

Molecular Weight

366.00 g/mol

IUPAC Name

dimethyl 2-bromo-5-(bromomethyl)benzene-1,3-dicarboxylate

InChI

InChI=1S/C11H10Br2O4/c1-16-10(14)7-3-6(5-12)4-8(9(7)13)11(15)17-2/h3-4H,5H2,1-2H3

InChI Key

XFSDKSQOMRZGEI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1Br)C(=O)OC)CBr

Origin of Product

United States

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